molecular formula C21H22N2O3S B2402719 4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1005705-50-9

4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B2402719
CAS No.: 1005705-50-9
M. Wt: 382.48
InChI Key: STXGBCXAXRBWOT-LSDHQDQOSA-N
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Description

(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a benzamide moiety, and a dioxino-benzo-thiazolylidene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps. The starting materials often include tert-butylbenzene, 3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazole, and benzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A group of aromatic organic compounds with a similar phenolic structure.

    Benzamide: A simpler compound with a benzamide moiety.

    Thiazole: A heterocyclic compound with a structure similar to the thiazole ring in the target compound.

Uniqueness

(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Biological Activity

The compound 4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, pharmacological properties, and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , which enhances lipophilicity and steric hindrance. Its structure includes a dioxino-benzothiazole moiety that contributes to its chemical reactivity and potential pharmacological effects. The molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S with a molecular weight of approximately 320.42 g/mol.

Structural Features

ComponentDescription
tert-butyl group Provides steric hindrance and lipophilicity
Dioxino structure Enhances reactivity and biological interactions
Benzothiazole moiety Known for various biological activities

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess antibacterial, antifungal, and antiprotozoal effects. The minimal inhibitory concentration (MIC) values for related compounds suggest that this class of compounds can be effective against various pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazole derivatives. For example:

  • Case Study 1 : A related benzothiazole compound demonstrated an IC50 value of 0.004 μM against T-cell proliferation, indicating potent activity against cancer cell lines .
  • Case Study 2 : Another study reported that certain benzothiazole derivatives inhibited the interaction between amyloid beta peptide and its binding partners, suggesting a role in neurodegenerative conditions like Alzheimer's disease .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.

Synthesis Methods

The synthesis of this compound can be approached through various methods involving the reaction of appropriate precursors. Common strategies include:

  • Condensation Reactions : Combining dioxin derivatives with benzothiazole precursors.
  • Functional Group Modifications : Introducing functional groups to enhance biological activity.

Properties

IUPAC Name

4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-21(2,3)14-7-5-13(6-8-14)19(24)22-20-23(4)15-11-16-17(12-18(15)27-20)26-10-9-25-16/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXGBCXAXRBWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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